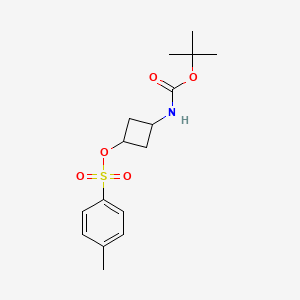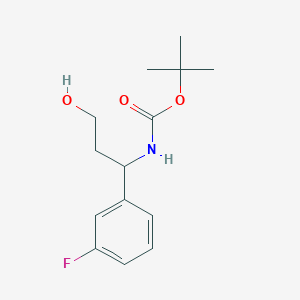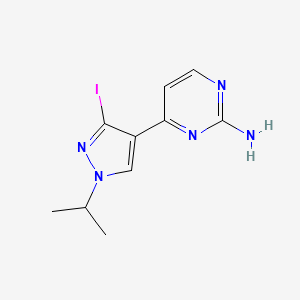
Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as TAPP and belongs to the piperidine class of compounds. TAPP has been shown to possess unique biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of TAPP is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. TAPP has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory effects. Additionally, TAPP has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
TAPP has been shown to possess unique biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, TAPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAPP is its ability to selectively target specific cellular signaling pathways, which may reduce the risk of side effects associated with non-specific targeting. Additionally, TAPP has been shown to possess a high degree of stability, which may make it suitable for use in various drug formulations. However, TAPP has some limitations, including its high cost of synthesis and limited availability.
Orientations Futures
There are several future directions for TAPP research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various disease states. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential side effects. TAPP may also be studied for its potential use in combination therapies with other drugs.
Applications De Recherche Scientifique
TAPP has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. TAPP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-pyridin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABABXQNVVZILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700160 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate | |
CAS RN |
1071485-66-9 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



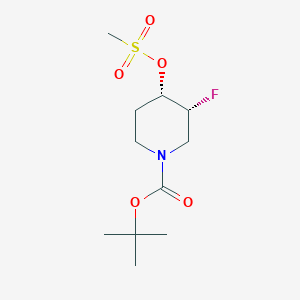



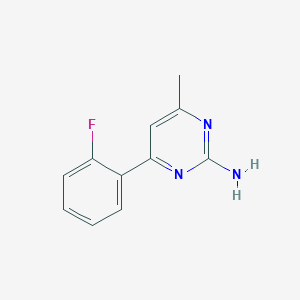
![2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B1504863.png)
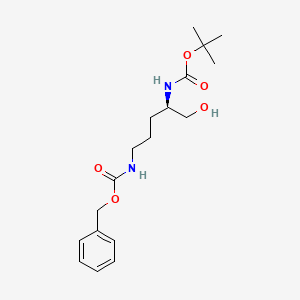

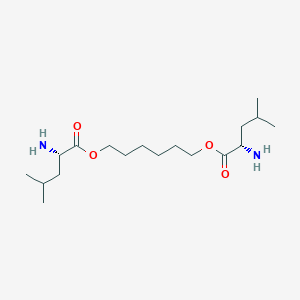
![tert-Butyl 6-carboxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1504872.png)
